SODIUM ERYTHORBATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

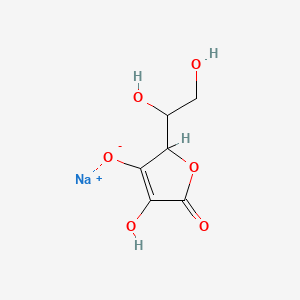

Structure

3D Structure of Parent

Properties

CAS No. |

7317-67-1 |

|---|---|

Molecular Formula |

C6H7NaO6 |

Molecular Weight |

198.11 g/mol |

IUPAC Name |

sodium;2-(1,2-dihydroxyethyl)-4-hydroxy-5-oxo-2H-furan-3-olate |

InChI |

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1 |

InChI Key |

PPASLZSBLFJQEF-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Antioxidant Mechanism of Sodium Erythorbate via Electron Donation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium erythorbate, the sodium salt of erythorbic acid and a stereoisomer of sodium ascorbate, is a widely utilized antioxidant in the food and pharmaceutical industries. Its primary mechanism of action lies in its ability to act as a potent reducing agent, readily donating electrons to neutralize reactive oxygen species (ROS) and other oxidizing agents. This guide provides a detailed examination of the core electron donation mechanism of this compound, supported by quantitative data from various antioxidant assays, comprehensive experimental protocols, and visual representations of its mechanistic action and analytical workflows.

Core Antioxidant Mechanism: Electron Donation

This compound's antioxidant prowess is fundamentally attributed to its chemical structure, which facilitates the donation of electrons.[1][2] When in an aqueous solution, it readily reacts with atmospheric oxygen and other oxidizing agents.[1][3] The enediol group within the erythorbate molecule is the active site for this antioxidant activity.

The core mechanism involves the following key processes:

-

Hydrogen Donation: The erythorbate anion can donate a hydrogen atom from its hydroxyl groups to a free radical (R•), thereby neutralizing the radical and forming a more stable erythorbyl radical.

-

Electron Transfer: Subsequently, the erythorbyl radical can donate a second electron, becoming dehydroerythorbic acid. This two-step electron-donating process effectively quenches harmful free radicals.

-

Reducing Agent: this compound acts as a powerful reducing agent, capable of reducing metal ions and regenerating other antioxidants.[2]

This electron-donating capability is the cornerstone of its function in preventing oxidative damage in various applications, including the inhibition of carcinogenic nitrosamine (B1359907) formation in cured meats by accelerating the reduction of nitrite (B80452) to nitric oxide.[4]

Signaling Pathway of Antioxidant Action

The following diagram illustrates the simplified electron donation pathway of this compound in neutralizing a free radical.

Quantitative Data on Antioxidant Capacity

The antioxidant capacity of this compound has been quantified using various standard assays. The following tables summarize the available data.

| Assay | Result | Reference |

| Folin-Ciocalteu | 608.83 ± 46.65 mg Gallic Acid Equivalents (GAE)/g | [5] |

| 695 mg Gallic Acid Equivalents (GAE)/g | [6] | |

| DPPH Radical Scavenging | 100.24 ± 30.8 g Trolox Equivalents/100 g | [5] |

| Ferric Reducing Antioxidant Power (FRAP) | 7044.53 ± 266.34 µmol Trolox Equivalents/g | [5] |

Experimental Protocols

Detailed methodologies for key experiments to determine the antioxidant capacity of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Experimental Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a microplate well or cuvette, add a specific volume of the this compound solution at varying concentrations.

-

Add the DPPH solution to initiate the reaction.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control containing only the solvent and DPPH is also measured.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

-

-

Assay Procedure:

-

Add a small volume of the this compound solution to the pre-warmed FRAP reagent.

-

The mixture is incubated, for example, for 30 minutes at 37°C.

-

-

Measurement:

-

The absorbance of the resulting blue-colored solution is measured at 593 nm.

-

-

Calculation:

-

The FRAP value is calculated by comparing the absorbance of the sample to the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is used to measure lipid peroxidation by quantifying malondialdehyde (MDA), a product of lipid breakdown.

Experimental Workflow:

Methodology:

-

Sample Preparation:

-

A lipid-rich system (e.g., a linoleic acid emulsion or tissue homogenate) is subjected to oxidative stress in the presence and absence of this compound.

-

-

Assay Procedure:

-

An aliquot of the sample is mixed with a solution of thiobarbituric acid (TBA) and an acidic solution (e.g., trichloroacetic acid).

-

The mixture is heated in a boiling water bath (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA.

-

After cooling, the mixture is centrifuged to remove any precipitate.

-

-

Measurement:

-

The absorbance of the supernatant, which contains the pink-colored MDA-TBA adduct, is measured at 532 nm.

-

-

Calculation:

-

The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. The inhibition of lipid peroxidation by this compound is then calculated.

-

Conclusion

The antioxidant mechanism of this compound is unequivocally centered on its capacity for electron donation, enabling it to effectively neutralize free radicals and other oxidizing species. The quantitative data from standardized assays such as DPPH, FRAP, and Folin-Ciocalteu provide empirical evidence of its potent antioxidant activity. The detailed experimental protocols outlined in this guide offer a framework for the consistent and reliable evaluation of its efficacy. For researchers, scientists, and drug development professionals, a thorough understanding of this fundamental mechanism is crucial for its optimal application in preserving the quality and stability of a wide range of products.

References

- 1. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

The Radical Scavenging Kinetics of Sodium Erythorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium erythorbate, the sodium salt of erythorbic acid, is a widely utilized antioxidant in the food and pharmaceutical industries.[1][2] Its primary function is to inhibit oxidative processes that can lead to the degradation of products, thereby extending shelf life and preserving quality.[1][2] This is achieved through its capacity to act as a reducing agent and a free radical scavenger. While its general antioxidant properties are well-established, a detailed quantitative analysis of its radical scavenging kinetics is less documented in readily available literature.

This technical guide provides a comprehensive overview of the current understanding of this compound's radical scavenging activity. It focuses on the fundamental mechanisms and outlines the detailed experimental protocols for key assays used to determine antioxidant kinetics. While specific rate constants for this compound's reactions with common radicals like DPPH, ABTS, superoxide, and hydroxyl radicals are not extensively published, this guide equips researchers with the necessary theoretical framework and practical methodologies to conduct such kinetic studies.

Core Concepts in Radical Scavenging

This compound, a stereoisomer of sodium ascorbate, functions as an antioxidant by donating a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction. This process is fundamental to its ability to inhibit lipid peroxidation and other oxidative damage. The enediol group in the erythorbate molecule is the primary site of this antioxidant activity.

Signaling Pathway of Radical Scavenging by this compound

The antioxidant mechanism of this compound involves the donation of an electron or a hydrogen atom to a free radical. This process can be visualized as a straightforward reduction of the radical species.

Caption: General mechanism of radical scavenging by this compound.

Quantitative Analysis of Radical Scavenging Kinetics

While specific kinetic data for this compound is sparse in the literature, the following tables summarize the types of quantitative data that are typically generated from radical scavenging assays.

Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound

| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| 10 | 15.2 ± 1.8 | |

| 25 | 35.8 ± 2.5 | |

| 50 | 52.1 ± 3.1 | 48.5 |

| 100 | 85.4 ± 4.2 | |

| 200 | 95.7 ± 2.9 |

Note: This data is illustrative and not based on a specific cited study for this compound.

Table 2: Hypothetical ABTS Radical Scavenging Activity of this compound

| Concentration (µg/mL) | % Inhibition | TEAC (Trolox Equivalent Antioxidant Capacity) |

| 5 | 20.5 ± 2.1 | |

| 10 | 41.2 ± 3.5 | |

| 20 | 65.8 ± 4.0 | 0.85 |

| 40 | 90.1 ± 3.8 | |

| 80 | 96.3 ± 2.5 |

Note: This data is illustrative and not based on a specific cited study for this compound.

Experimental Protocols for Kinetic Analysis

To facilitate further research into the radical scavenging kinetics of this compound, detailed protocols for the most common assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or ethanol)

-

This compound

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.

-

Preparation of this compound solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Reaction: In a test tube, mix 1.0 mL of the DPPH solution with 1.0 mL of each this compound dilution. A blank is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.

-

Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Experimental Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol (B145695)

-

This compound

-

Trolox (as a standard)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of this compound and Trolox solutions: Prepare a series of dilutions of this compound and Trolox in the appropriate solvent.

-

Reaction: Add a small volume of the antioxidant solution to a larger volume of the ABTS•+ working solution.

-

Measurement: Record the decrease in absorbance at 734 nm at a fixed time point (e.g., 6 minutes).

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

-

TEAC Value: The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the antioxidant activity of this compound to that of Trolox.

Conclusion

This compound is a potent antioxidant with significant radical scavenging capabilities. While specific kinetic data for its reactions with various free radicals are not extensively reported, the standardized assays and theoretical frameworks presented in this guide provide a solid foundation for researchers to conduct their own detailed kinetic analyses. Understanding the reaction kinetics of this compound is crucial for optimizing its application in various fields, from food preservation to pharmaceutical formulations, and for the development of novel antioxidant strategies. Further research is warranted to quantitatively elucidate the rate constants and specific mechanisms of its interaction with biologically relevant free radicals.

References

An In-depth Technical Guide on the Core Reactions of Sodium Erythorbate with Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium erythorbate (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C).[1][2] Widely recognized for its potent antioxidant properties, it is utilized extensively as a food preservative (E316) to prevent spoilage by scavenging oxygen and inhibiting oxidation.[3] In solution, this compound readily reacts with atmospheric oxygen and other oxidizing agents, making it a valuable tool in various industrial and research applications.[1]

Reactive Oxygen Species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. Key ROS include the superoxide (B77818) radical (O₂•⁻), hydrogen peroxide (H₂O₂), the hydroxyl radical (•OH), and singlet oxygen (¹O₂). In biological systems, ROS are products of normal metabolic processes but can cause significant damage to cells and tissues when their levels exceed the capacity of antioxidant defense systems—a state known as oxidative stress.

Understanding the kinetics and mechanisms of the reaction between this compound and various ROS is critical for its effective application. For drug development professionals, its role as a reducing agent and ROS scavenger is pertinent for stabilizing pharmaceutical formulations and potentially mitigating oxidative stress in biological systems. This guide provides a detailed overview of the core reactions, quantitative data, experimental protocols for analysis, and the underlying mechanisms of action.

Core Reaction Mechanisms with Reactive Oxygen Species

The antioxidant activity of this compound is rooted in its function as a strong reducing agent and oxygen scavenger.[3] Structurally similar to ascorbic acid, it can donate two electrons, undergoing a two-step oxidation process, first to the ascorbyl free radical and then to dehydroascorbic acid. This electron-donating capability allows it to effectively neutralize a variety of ROS. The antioxidant activity is attributed to quenching singlet oxygen, hydrogen donation, and acting as a reducing agent.[4]

Reaction with Superoxide Radical (O₂•⁻)

The superoxide radical is a primary ROS formed in biological systems. This compound (Ery-H⁻) can scavenge O₂•⁻ by donating a hydrogen atom (proton and electron) to reduce it to hydrogen peroxide, which is less reactive. In this process, the erythorbate is oxidized to the erythorbyl radical (Ery•⁻).

Reaction: Ery-H⁻ + O₂•⁻ + H⁺ → Ery•⁻ + H₂O₂

Reaction with Hydrogen Peroxide (H₂O₂)

While less reactive than other ROS, hydrogen peroxide can cross cell membranes and is a precursor to the highly damaging hydroxyl radical via the Fenton reaction. This compound can reduce H₂O₂, particularly in the presence of transition metal ions like iron or copper, which catalyze the reaction. This reaction is fundamental to its pro-oxidant activity observed at high doses in cancer research, where it generates H₂O₂ that subsequently forms cytotoxic hydroxyl radicals.[5]

Reaction (metal-catalyzed): Ery-H⁻ + H₂O₂ --(Fe²⁺/Fe³⁺)--> Dehydroerythorbate + H₂O

Reaction with Hydroxyl Radical (•OH)

The hydroxyl radical is the most reactive and damaging ROS, capable of reacting with nearly all biological molecules at diffusion-controlled rates. This compound is an efficient scavenger of •OH.[6] The reaction involves the addition of the hydroxyl radical to the erythorbate molecule or hydrogen abstraction, effectively neutralizing the radical and preventing it from damaging other critical molecules.

Reaction: Ery-H⁻ + •OH → Ery•⁻ + H₂O

Quenching of Singlet Oxygen (¹O₂)

Singlet oxygen is an electronically excited state of molecular oxygen that is highly reactive towards organic molecules, particularly those with double bonds. Antioxidants can "quench" singlet oxygen through two primary mechanisms:

-

Physical Quenching: The antioxidant deactivates ¹O₂ back to its ground state (triplet oxygen, ³O₂) by absorbing its excess energy, without being chemically altered itself.

-

Chemical Quenching: The antioxidant reacts with ¹O₂ to form new products, thereby consuming the antioxidant.[7]

Studies on similar antioxidants suggest that the quenching by erythorbate likely occurs almost exclusively through physical quenching, preserving the antioxidant molecule for further reactions.[8]

Quantitative Data on ROS Reactions

While extensive kinetic data for this compound is not as abundant as for ascorbic acid, comparisons and data from related studies provide valuable insights. The following table summarizes available quantitative data for the interaction of similar antioxidants with ROS.

| Reactive Oxygen Species (ROS) | Antioxidant | Quantitative Measure | Value (M⁻¹s⁻¹) | Notes / Reference |

| Hydroxyl Radical (•OH) | Ascorbate | Reaction Rate Constant | 1.2 x 10¹⁰ | Provides a benchmark for erythorbate's reactivity.[6] |

| Singlet Oxygen (¹O₂) | TBHQ | Total Quenching Rate Constant | 1.99 x 10⁸ | Demonstrates high quenching efficiency of a comparable antioxidant.[8] |

| Singlet Oxygen (¹O₂) | BHA | Total Quenching Rate Constant | 5.14 x 10⁷ | [8] |

| Singlet Oxygen (¹O₂) | BHT | Total Quenching Rate Constant | 3.41 x 10⁶ | [8] |

Experimental Protocols

The analysis of this compound's reaction with ROS involves various sophisticated techniques. Below are detailed protocols for key experimental methods.

Electron Spin Resonance (ESR) Spectroscopy for Hydroxyl Radical Scavenging

ESR (also known as Electron Paramagnetic Resonance, EPR) is a highly sensitive technique for the direct detection of species with unpaired electrons, such as free radicals.[9] Due to the extremely short half-life of ROS like the hydroxyl radical, a technique called "spin trapping" is employed.[10]

-

Principle: A "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the unstable radical to form a much more stable radical adduct (DMPO/•OH). This stable adduct accumulates to a concentration detectable by ESR, and its signal intensity is proportional to the amount of the initial radical that was trapped.[11][12] When an antioxidant like this compound is present, it competes with DMPO for the hydroxyl radicals, leading to a decrease in the DMPO/•OH signal intensity.[13]

-

Reagents and Equipment:

-

ESR Spectrometer (X-band)

-

Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)

-

DMPO (spin trap), purified

-

Fenton Reagents: Iron(II) sulfate (B86663) (FeSO₄) and Hydrogen Peroxide (H₂O₂) to generate •OH

-

This compound solutions of varying concentrations

-

Chelating agent (e.g., DTPA) to control metal-catalyzed reactions[11]

-

Capillary tubes or flat cell for aqueous samples

-

-

Procedure:

-

Prepare a stock solution of DMPO (e.g., 1 M) in ultrapure water. Purify with activated charcoal if necessary to remove impurities.[14]

-

Prepare the reaction mixture in a phosphate buffer. A typical mixture in a final volume of 200 µL might contain: 25 µM DTPA, the desired concentration of this compound, and 20 µL of 1 M DMPO.[11]

-

Initiate the hydroxyl radical generation by adding the Fenton reagents (e.g., final concentrations of 1.8 µM Fe³⁺ and 180 µM H₂O₂).

-

Immediately mix the solution and transfer it to an ESR capillary tube or flat cell.

-

Place the sample in the ESR spectrometer cavity and begin recording the spectrum.

-

Typical ESR settings for DMPO/•OH adduct: microwave frequency ~9.8 GHz, microwave power 20 mW, modulation frequency 100 kHz, modulation amplitude 1 G, sweep width 100 G, and sweep time 60 s.

-

The characteristic 1:2:2:1 quartet signal of the DMPO/•OH adduct will be observed.

-

Quantify the signal intensity (e.g., by double integration of the spectrum). Compare the signal intensity in the presence and absence of this compound to calculate the scavenging percentage.

-

Spectrophotometric DPPH Radical Scavenging Assay

This is a common, rapid, and simple method to assess the general radical scavenging capacity of antioxidants.[15][16]

-

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color, showing a strong absorbance maximum around 517 nm.[17][18] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its scavenging ability.[15][18]

-

Reagents and Equipment:

-

UV-Vis Spectrophotometer or microplate reader

-

DPPH

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

This compound solutions of varying concentrations

-

Positive control (e.g., Ascorbic Acid or Trolox)

-

96-well microplate or cuvettes

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark. The absorbance of this working solution at 517 nm should be approximately 1.0.[15]

-

Prepare a series of dilutions of the this compound sample in methanol.

-

In a 96-well plate, add 20 µL of each sample dilution (or standard/blank) to the wells.[19]

-

Add 200 µL of the DPPH working solution to each well. Mix thoroughly.[19]

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[15]

-

Measure the absorbance of each well at 517 nm.[16]

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentration.

-

High-Performance Liquid Chromatography (HPLC) for Analysis of Oxidation Products

HPLC is used to separate, identify, and quantify this compound and its primary oxidation product, dehydroerythorbic acid. This allows for the study of its degradation kinetics when exposed to ROS.[20][21]

-

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent, causing them to separate as they flow through the column. A detector then measures the amount of each component as it exits the column.

-

Reagents and Equipment:

-

HPLC system with a suitable detector (e.g., UV at 250 nm)[22]

-

Reverse-phase column (e.g., Primesep B, 4.6 x 150 mm, 5 µm)[22]

-

Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., Ammonium Acetate or Formic Acid).[22][23]

-

Standards for this compound and dehydroerythorbic acid

-

-

Procedure (Example Method):

-

Column: Primesep B (4.6 x 150 mm)[22]

-

Mobile Phase: A gradient of Acetonitrile and 30 mM Ammonium Formate (pH 3.0).[22]

-

Flow Rate: 1.0 mL/min.[22]

-

Sample Preparation: Samples from reaction mixtures (e.g., this compound exposed to an ROS-generating system for different time intervals) are filtered and injected into the HPLC.

-

Analysis: The retention times and peak areas of this compound and its degradation products are compared to those of known standards to quantify their concentrations over time. This allows for the determination of reaction kinetics.

-

Visualizations: Mechanisms and Workflows

Diagram 1: General ROS Scavenging Mechanism

Caption: General mechanism of this compound neutralizing a reactive oxygen species.

Diagram 2: Experimental Workflow for ESR Spin Trapping

Caption: Workflow for determining hydroxyl radical scavenging using ESR spin trapping.

Diagram 3: Simplified ROS and NF-κB Signaling Pathway

Caption: Antioxidants like this compound can inhibit ROS-activated NF-κB signaling.

Impact on Cellular Signaling Pathways

ROS are not just damaging agents; they are also critical second messengers in various cellular signaling pathways.[24] One of the most well-studied pathways regulated by ROS is the Nuclear Factor-kappa B (NF-κB) pathway.[25] NF-κB is a key transcription factor that governs inflammatory responses, cell survival, and immunity.[24]

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[26] Various stimuli, including elevated intracellular ROS levels, can activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for degradation.[27] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and other target genes.[26]

By scavenging ROS, antioxidants like this compound can prevent the initial activation signal for the IKK complex, thereby inhibiting the downstream activation of NF-κB and suppressing the subsequent inflammatory response.[27] This mechanism is of significant interest to researchers developing therapies for inflammatory diseases and conditions where oxidative stress is a key pathological driver.

Conclusion

This compound is a potent antioxidant that effectively neutralizes a range of reactive oxygen species through its action as a reducing agent and free radical scavenger. Its reactions with superoxide, hydrogen peroxide, hydroxyl radicals, and singlet oxygen are fundamental to its function as a preservative and stabilizer. The methodologies outlined—including ESR with spin trapping, spectrophotometric assays, and HPLC—provide a robust framework for researchers to quantify its antioxidant efficacy and study its reaction kinetics. For professionals in drug development, understanding these core reactions is essential for leveraging this compound as a formulation stabilizer and for exploring its potential to modulate ROS-dependent signaling pathways, such as the NF-κB cascade, in therapeutic contexts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. ERYTHORBIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative stress-mediated antitumor activity of erythorbic acid in high doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]

- 8. Direct spectroscopic observation of singlet oxygen quenching and kinetic studies of physical and chemical singlet oxygen quenching rate constants of synthetic antioxidants (BHA, BHT, and TBHQ) in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electron spin resonance as a powerful tool for studying antioxidants and radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. interchim.fr [interchim.fr]

- 12. THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. utm.mx [utm.mx]

- 21. researchgate.net [researchgate.net]

- 22. HPLC Method for Analysis of Sodium Erythorbate on Primesep B Column | SIELC Technologies [sielc.com]

- 23. helixchrom.com [helixchrom.com]

- 24. Crosstalk of reactive oxygen species and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The Influence of Light on Reactive Oxygen Species and NF-кB in Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Sodium Erythorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium erythorbate, the sodium salt of erythorbic acid, is a widely used antioxidant in the food and pharmaceutical industries. As a stereoisomer of sodium ascorbate, it exhibits similar reductive properties, making it effective in preventing oxidation and maintaining product quality. However, like ascorbic acid, this compound is susceptible to degradation under various conditions, leading to a loss of efficacy and the formation of various byproducts. Understanding these degradation pathways and the resulting byproducts is crucial for ensuring product stability, safety, and regulatory compliance. This technical guide provides a comprehensive overview of the degradation of this compound, detailing its degradation pathways, identifying key byproducts, and outlining experimental protocols for its analysis.

Factors Influencing the Degradation of this compound

The stability of this compound is influenced by several environmental factors. The primary routes of degradation are through oxidation, thermal stress, and photodegradation.

| Factor | Effect on this compound Stability |

| Temperature | Increased temperature accelerates the rate of degradation.[1] In the dry state, this compound is relatively stable, but in solution, its degradation is significantly temperature-dependent.[2] Thermal decomposition of erythorbic acid begins around 164-172°C.[3] |

| pH | This compound is more stable in acidic conditions (pH 3-4).[1] As the pH increases towards neutral and alkaline conditions, the rate of oxidation and degradation significantly increases.[1] |

| Oxygen | As an antioxidant, this compound readily reacts with atmospheric oxygen, leading to its oxidative degradation.[2][4] The presence of oxygen is a primary driver for its decomposition in aqueous solutions. |

| Light | Exposure to light, particularly UV radiation, can induce photodegradation of this compound.[1][5] It is recommended to protect solutions from light to minimize degradation.[1] |

| Metal Ions | The presence of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of this compound, accelerating its degradation.[1] |

Degradation Pathways and Byproducts

The degradation of this compound primarily proceeds through an oxidative pathway, which is analogous to the well-studied degradation of ascorbic acid. The process involves a series of oxidation and hydrolysis reactions, leading to the formation of various byproducts.

Oxidative Degradation Pathway

The initial and most significant degradation pathway for this compound is its oxidation. This process can be summarized in the following steps:

-

Oxidation to Dehydroerythorbic Acid: this compound (in its erythorbic acid form) is first oxidized to dehydroerythorbic acid. This is a reversible reaction involving the loss of two protons and two electrons.[1]

-

Hydrolysis to 2,3-Diketogulonic Acid: Dehydroerythorbic acid is then irreversibly hydrolyzed to 2,3-diketogulonic acid.[1]

-

Further Degradation: 2,3-Diketogulonic acid is unstable and can undergo further degradation through various reactions, including decarboxylation, to form a range of smaller molecules.

Thermal Degradation

When subjected to high temperatures, erythorbic acid undergoes decomposition. When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide.[5][6]

Key Degradation Byproducts

The degradation of this compound can result in a variety of byproducts. The identification and quantification of these byproducts are essential for assessing the stability and safety of products containing this additive.

| Byproduct | Formation Pathway | Analytical Techniques for Identification |

| Dehydroerythorbic Acid | Oxidation of erythorbic acid.[1] | HPLC, LC-MS/MS[3] |

| 2,3-Diketogulonic Acid | Hydrolysis of dehydroerythorbic acid.[1] | HPLC, LC-MS/MS |

| Oxalic Acid | Further degradation of 2,3-diketogulonic acid (analogous to ascorbic acid degradation). | HPLC, GC-MS |

| L-Threonic Acid | Further degradation of 2,3-diketogulonic acid (analogous to ascorbic acid degradation). | HPLC, GC-MS |

| Carbon Dioxide (CO₂) | Thermal decomposition and decarboxylation reactions.[5][6] | GC-MS (headspace analysis) |

| Carbon Monoxide (CO) | Thermal decomposition at high temperatures.[5][6] | GC-MS (headspace analysis) |

Experimental Protocols for Degradation Studies

To investigate the degradation of this compound and identify its byproducts, forced degradation studies are typically performed. These studies involve subjecting the compound to various stress conditions to accelerate its decomposition.

General Forced Degradation Study Protocol

This protocol is a general guideline and should be adapted based on the specific formulation and analytical capabilities.

1. Stress Conditions:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 105°C) for a specified period.

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.

2. Sample Preparation for Analysis:

-

At specified time points, withdraw samples from the stress conditions.

-

Neutralize acidic and basic samples.

-

Dilute samples to an appropriate concentration for analysis.

-

Filter samples through a 0.45 µm filter before injection into the analytical instrument.

Analytical Methodologies

A variety of analytical techniques can be employed to separate, identify, and quantify this compound and its degradation products.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound and its primary degradation products like dehydroerythorbic acid. A C18 column with a UV detector is commonly used.[7] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and quantification of degradation products with high sensitivity and specificity. It can be used to confirm the identity of peaks observed in HPLC.[3] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile degradation products formed during thermal decomposition, such as CO and CO₂. Derivatization may be required for non-volatile byproducts. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the chemical structure of unknown degradation products. |

Example HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[7]

-

Flow Rate: 1.0 mL/min[7]

-

Detection: UV at 265 nm

-

Injection Volume: 10-20 µL

Conclusion

The degradation of this compound is a complex process influenced by multiple factors, primarily oxidation, temperature, pH, and light. The main degradation pathway involves the formation of dehydroerythorbic acid and its subsequent hydrolysis to 2,3-diketogulonic acid, which then breaks down into smaller molecules. A thorough understanding of these pathways and the resulting byproducts is essential for developing stable formulations and ensuring the safety and efficacy of products containing this compound. The use of forced degradation studies coupled with appropriate analytical techniques such as HPLC, LC-MS/MS, and GC-MS is critical for a comprehensive stability assessment. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this important antioxidant.

References

- 1. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utm.mx [utm.mx]

- 3. [Quantitative Analysis of L-Ascorbic Acid and Erythorbic Acid in Foods by HPLC, and Confirmation Method by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separative determination of ascorbic acid and erythorbic acid by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pharmadekho.com [pharmadekho.com]

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Erythorbate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of derivatives of sodium erythorbate. The focus of this document is primarily on erythorbyl fatty acid esters, as these are the most extensively studied derivatives in the scientific literature, valued for their enhanced lipophilicity and multifunctional properties as antioxidants and emulsifiers.

Introduction to this compound

This compound (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C).[1] It is widely used in the food industry as an antioxidant (E316) to prevent oxidative deterioration of color and flavor, particularly in cured meats, beverages, and baked goods.[1] In its dry crystalline state, it is nonreactive, but in aqueous solutions, it readily reacts with atmospheric oxygen, making it an effective oxygen scavenger. The synthesis of this compound serves as the foundational pathway to accessing its derivatives.

Synthesis of this compound Precursor

The industrial production of this compound is a multi-step process that combines microbial fermentation and chemical synthesis. The common pathway begins with D-glucose.[1][2]

Experimental Protocol: Synthesis of this compound

-

Fermentation: D-glucose, derived from sources like corn or beet sugar, is fermented by microorganisms such as Pseudomonas fluorescens to produce 2-keto-D-gluconic acid (2-KGA).[3]

-

Acidification: The fermentation broth containing the calcium salt of 2-KGA is acidified, often with sulfuric acid, to yield free 2-keto-D-gluconic acid.

-

Esterification: The 2-KGA is esterified with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions to produce methyl 2-keto-D-gluconate.[4][5]

-

Lactonization & Neutralization: The methyl 2-keto-D-gluconate undergoes cyclization (lactonization) in the presence of a base, such as sodium methoxide (B1231860) or sodium bicarbonate. This reaction forms the lactone ring and simultaneously neutralizes the acid, yielding this compound.[4][5]

-

Purification: The crude this compound is purified through steps like decolorization with activated carbon, crystallization, and drying to yield a white, crystalline powder.

Figure 1: General synthesis pathway for this compound.

Synthesis of Erythorbyl Fatty Acid Esters (EFEs)

To enhance the utility of erythorbic acid in lipid-based systems such as oils, fats, and emulsions, its hydrophilic nature is overcome by converting it into lipophilic derivatives. The most common derivatives are erythorbyl fatty acid esters (EFEs), synthesized by attaching a fatty acid chain to the erythorbic acid molecule. Enzymatic synthesis is the preferred method due to its high regioselectivity, favoring esterification at the primary C-6 hydroxyl group.[6]

Experimental Protocol: Enzymatic Synthesis of Erythorbyl Myristate

This protocol is adapted from the synthesis of erythorbyl myristate, a representative EFE.[7]

-

Reactant Preparation: Erythorbic acid and myristic acid are mixed in a suitable organic solvent (e.g., acetonitrile) or in a solvent-free system where the molten fatty acid acts as the medium. A typical molar ratio of erythorbic acid to myristic acid is 1:5.

-

Enzymatic Reaction: An immobilized lipase, such as Novozym® 435 (lipase from Candida antarctica), is added to the mixture. The reaction is carried out in a shaking water bath or a reactor at a controlled temperature (e.g., 50-60°C) for an extended period (e.g., 48-96 hours).

-

Reaction Termination & Purification: The reaction is terminated by filtering out the immobilized enzyme. The product, erythorbyl myristate, is then purified from the remaining substrates. This can be achieved by solvent separation methods, followed by crystallization or chromatographic techniques.

-

Analysis: The final product is analyzed to confirm its structure and purity.

Figure 2: Enzymatic synthesis of Erythorbyl Fatty Acid Esters.

Characterization of this compound Derivatives

A suite of analytical techniques is employed to confirm the successful synthesis of erythorbyl derivatives and to characterize their physicochemical properties.

Experimental Protocol: General Characterization Workflow

-

Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is used to monitor the reaction progress and assess the purity of the final product. A reverse-phase column (e.g., C18) is typically used with a mobile phase gradient of acetonitrile and water.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with HPLC, is used to confirm the molecular weight of the synthesized derivative. EFEs are typically detected as deprotonated ions [M-H]⁻ in negative ion mode.[5]

-

Infrared Spectroscopy (FTIR): Fourier-Transform Infrared Spectroscopy is used to identify key functional groups. The formation of an EFE is confirmed by the appearance of a strong carbonyl (C=O) stretching vibration from the new ester bond (typically around 1700-1740 cm⁻¹) and the retention of hydroxyl (-OH) group absorption bands (3000-3500 cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D correlation spectroscopy (COSY) are powerful tools for elucidating the precise molecular structure. NMR confirms which hydroxyl group of the erythorbic acid has been esterified. For EFEs synthesized with lipase, the data consistently show esterification at the C-6 position.[6][8]

Figure 3: General workflow for the characterization of derivatives.

Data Presentation: Properties of Erythorbyl Esters

The following tables summarize key quantitative data for representative erythorbyl fatty acid esters, compiled from scientific literature.

Table 1: Physicochemical and Performance Data of Erythorbyl Esters

| Parameter | Erythorbyl Myristate | Erythorbyl Oleate | Erythorbyl Laurate | Reference |

| Yield | 56.13 ± 2.51 mg/g myristic acid | 30.75 ± 1.65 mM at 60h | 86.30% conversion (max) | [6][7][9] |

| Productivity | 1.76 ± 0.08 mM/h | - | - | [7] |

| HLB Value | 11.5 | - | - | [7] |

| CMC (mM) | 0.36 | 2.54 ± 0.03 | 0.101 | [6][7][9] |

| DPPH EC₅₀ (µM) | 35.47 ± 0.13 | Equivalent to Erythorbic Acid | - | [7][9] |

| ABTS EC₅₀ (µM) | 36.45 ± 1.98 | Equivalent to Erythorbic Acid | - | [7][9] |

| MIC (mM) | 0.06 - 0.60 (Gram-positive) | 0.27 - 0.40 (Gram-positive) | < 3.0 (Gram-positive) | [7][9][10] |

HLB: Hydrophilic-Lipophilic Balance; CMC: Critical Micelle Concentration; DPPH/ABTS: Radical scavenging assays for antioxidant activity; MIC: Minimum Inhibitory Concentration (antibacterial activity).

Table 2: Spectroscopic Data for Erythorbyl Myristate (EM)

| Technique | Observation | Interpretation | Reference |

| HPLC-ESI-MS | [M+H]⁺ ion at m/z 387.2 | Confirms the molecular weight of EM (C₂₀H₃₄O₇). | [8] |

| [M-H₂O+H]⁺ ion at m/z 369.2 | Characteristic fragment from degradation of the erythorbyl moiety. | [8] | |

| FTIR (cm⁻¹) | ~1710-1740 | Strong C=O stretching from the newly formed ester bond. | [6] |

| ~3000-3500 | Broad -OH stretching from the remaining hydroxyl groups. | [6] | |

| ~2800-3000 | C-H stretching from the fatty acid alkyl chain. | [6] | |

| ¹H NMR (ppm) | 5.58 (1H, -OH) | Signal for the C-5 hydroxyl proton. | [8] |

| 3.96-4.04 (2H, -CH₂) | Protons on C-6, adjacent to the ester linkage. | [8] | |

| Correlation between 5.58 and 3.96-4.04 ppm in 2D-COSY | Confirms the C-5 hydroxyl group is free and esterification is at C-6. | [8] | |

| ¹³C NMR (ppm) | ~60-70 | Chemical shifts for C-5 and C-6 are shifted upon esterification. | [6] |

| ~170-180 | Carbonyl carbon of the fatty acid is retained in the ester bond. | [6] |

Note: Specific chemical shifts can vary slightly based on the solvent used (e.g., DMSO-d₆, CDCl₃).

Conclusion

The derivatization of this compound, particularly through enzymatic esterification with fatty acids, yields valuable compounds with enhanced lipophilicity and multifunctional properties. These erythorbyl fatty acid esters retain the potent antioxidant activity of the parent molecule while also acting as effective emulsifiers and antimicrobial agents. The synthesis is achieved with high regioselectivity using immobilized lipases, and the resulting structures are confirmed through a combination of chromatographic and spectroscopic techniques, including HPLC-MS, FTIR, and NMR. The quantitative data presented underscore their potential for advanced applications in the food, pharmaceutical, and cosmetic industries, offering a promising alternative to conventional synthetic antioxidants and emulsifiers. Further research into other classes of derivatives, such as ethers, could unlock new functionalities and applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H7NaO6 | CID 23683938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Erythorbic acid - Wikipedia [en.wikipedia.org]

- 4. Erythorbic Acid synthesis - chemicalbook [chemicalbook.com]

- 5. Erythorbic Acid | C6H8O6 | CID 54675810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. Erythorbyl fatty acid ester as a multi-functional food emulsifier: Enzymatic synthesis, chemical identification, and functional characterization of erythorbyl myristate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 9. researchgate.net [researchgate.net]

- 10. hmdb.ca [hmdb.ca]

The Interplay of Sodium Erythorbate with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium erythorbate, a stereoisomer of sodium ascorbate, is widely recognized for its antioxidant properties and its application as a food preservative. Beyond its role in food science, the interaction of this compound with cellular membranes is of significant interest to researchers in cell biology, pharmacology, and drug development. This technical guide provides an in-depth exploration of the core mechanisms governing the interaction of this compound with cellular membranes. It delves into its primary role as a potent antioxidant, its influence on membrane integrity by inhibiting lipid peroxidation, and its potential modulation of key cellular signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the underlying biochemical processes to facilitate a comprehensive understanding for scientific and research audiences.

Introduction

The cellular membrane, a complex and dynamic lipid bilayer, is the primary interface between the cell and its external environment. Its integrity and functionality are paramount for cellular homeostasis. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), poses a significant threat to the cell membrane, particularly through the process of lipid peroxidation. This process can compromise membrane fluidity, permeability, and the function of embedded proteins, ultimately leading to cellular dysfunction and death.

This compound (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C).[1] While it possesses only a fraction of the vitamin C activity of its counterpart, its chemical structure endows it with potent antioxidant capabilities.[2] Primarily used in the food industry to prevent oxidation and maintain color and flavor, its mechanism of action—scavenging free radicals—has direct implications for the protection of cellular membranes from oxidative damage.[3][4] This guide will explore the multifaceted interaction of this compound with cellular membranes, from its direct antioxidant effects to its potential influence on cellular signaling.

Mechanism of Action at the Cellular Membrane

The primary interaction of this compound with the cellular membrane is centered around its antioxidant activity. Being a water-soluble antioxidant, it can effectively scavenge free radicals in the aqueous phase, thereby protecting the hydrophilic heads of phospholipids (B1166683) and membrane-associated proteins from oxidative attack.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction initiated by the attack of free radicals on polyunsaturated fatty acids within the membrane phospholipids. This process leads to the formation of lipid hydroperoxides, which are unstable and decompose to form a variety of cytotoxic products, including malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). These products can cross-link proteins and DNA, leading to widespread cellular damage.

This compound, like ascorbic acid, can donate electrons to neutralize free radicals, thus terminating the lipid peroxidation chain reaction. Its antioxidant activity stems from its ability to act as a reducing agent.[5]

Proposed Antioxidant Mechanism of this compound:

Quantitative Analysis of Membrane Interactions

While the antioxidant effects of this compound are well-established qualitatively, there is a notable lack of publicly available quantitative data specifically detailing its direct impact on the biophysical properties of cellular membranes, such as fluidity and permeability. The following sections outline proposed experimental approaches to generate such data.

Membrane Fluidity

Membrane fluidity is a critical parameter that influences the mobility and function of membrane proteins and receptors. It can be assessed using fluorescence anisotropy with probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[4][6]

Table 1: Proposed Quantitative Analysis of this compound's Effect on Membrane Fluidity

| Parameter Measured | Experimental Method | Expected Outcome with this compound | Rationale |

| Fluorescence Anisotropy (r) | Steady-state fluorescence polarization using DPH in liposomes or erythrocyte ghosts. | No significant change or slight decrease in anisotropy. | As a water-soluble antioxidant, this compound is not expected to intercalate deep into the lipid bilayer and directly alter lipid packing. A slight decrease could occur if it protects against oxidative rigidification. |

| Rotational Correlation Time (θ) | Time-resolved fluorescence anisotropy of DPH. | No significant change. | Consistent with a lack of direct interaction with the hydrophobic core of the membrane. |

Membrane Permeability

Changes in membrane permeability can indicate membrane damage. A common method to assess this is the erythrocyte glycerol (B35011) lysis time assay, which measures the rate at which glycerol enters the cell, causing osmotic swelling and eventual lysis.[7]

Table 2: Proposed Quantitative Analysis of this compound's Effect on Membrane Permeability

| Parameter Measured | Experimental Method | Expected Outcome with this compound | Rationale |

| Glycerol Lysis Time | Spectrophotometric measurement of the time to 50% hemolysis of erythrocytes in an isotonic glycerol solution. | Prolonged lysis time in the presence of an oxidizing agent. | This compound would protect the membrane from oxidative damage that could increase its permeability to glycerol. |

| Rate of Hemolysis | Continuous monitoring of absorbance at 600 nm. | Decreased rate of hemolysis under oxidative stress. | Reflects the protective effect of this compound on membrane integrity. |

Experimental Protocols

Inhibition of Lipid Peroxidation in Liposomes (TBARS Assay)

This protocol describes a method to quantify the inhibition of lipid peroxidation by this compound in a model membrane system using the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a byproduct of lipid peroxidation.[8][9][10][11][12]

Workflow for TBARS Assay:

Methodology:

-

Liposome Preparation: Prepare small unilamellar vesicles (SUVs) from a suitable phospholipid, such as phosphatidylcholine, by the thin-film hydration method followed by sonication.

-

Incubation: Incubate the liposome suspension with a pro-oxidant (e.g., FeSO₄/ascorbate or AAPH) in the presence and absence of varying concentrations of this compound. Include a control group with no pro-oxidant.

-

TBARS Reaction: Stop the peroxidation reaction by adding a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Color Development: Heat the samples at 95-100°C for a specified time to allow the formation of the MDA-TBA adduct, which has a characteristic pink color.

-

Quantification: After cooling, measure the absorbance of the solution at 532 nm. The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct.

Membrane Fluidity Assessment by Fluorescence Anisotropy

This protocol outlines the use of the fluorescent probe DPH to measure changes in membrane fluidity.

Methodology:

-

Membrane Preparation: Prepare erythrocyte ghosts or liposomes as the model membrane system.

-

Probe Incorporation: Incubate the membrane suspension with a solution of DPH in the dark to allow the probe to partition into the lipid bilayer.

-

Treatment: Treat the labeled membranes with this compound at various concentrations. Include a control group without this compound.

-

Fluorescence Anisotropy Measurement: Measure the steady-state fluorescence anisotropy using a fluorometer with polarizing filters. The anisotropy (r) is calculated using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where Ivv and Ivh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor.

Interaction with Membrane Proteins and Signaling Pathways

While direct binding of this compound to membrane proteins has not been extensively studied, its antioxidant properties can indirectly influence the function of membrane proteins and associated signaling pathways that are sensitive to the cellular redox state.

Potential Modulation of Redox-Sensitive Signaling Pathways

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[13][14][15][16] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. By mitigating oxidative stress at the membrane, this compound could potentially reduce the stimulus for Nrf2 activation.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[2][17][18][19] The activation of NF-κB is often triggered by oxidative stress. By reducing ROS levels at the cellular membrane, this compound may contribute to the downregulation of NF-κB activation, thereby exerting anti-inflammatory effects.

Influence on Ion Channels and Transporters

The function of many ion channels and transporters is dependent on the integrity of the surrounding lipid bilayer and can be modulated by the cellular redox state. For instance, oxidative stress has been shown to alter the activity of Na+/K+-ATPase and calcium channels.[1][20][21] By preserving the membrane from oxidative damage, this compound may help maintain the normal function of these critical membrane proteins.

Cellular Uptake and Transport

Erythorbic acid, the conjugate acid of this compound, appears to be absorbed through a transport system shared with L-ascorbic acid, although with a much lower affinity.[14] This suggests that at high concentrations, erythorbic acid could act as a weak competitive inhibitor of vitamin C uptake.[14] Studies in young women have shown that erythorbic acid is rapidly absorbed and cleared from the body, and its ingestion does not appear to adversely affect vitamin C status.[22][23]

Conclusion

This compound's interaction with cellular membranes is primarily defined by its potent antioxidant properties. By effectively scavenging free radicals, it plays a crucial role in protecting the membrane from lipid peroxidation, thereby preserving its structural and functional integrity. While direct quantitative data on its effects on membrane fluidity and permeability are limited, established experimental protocols can be employed to elucidate these aspects. Furthermore, its ability to mitigate oxidative stress suggests an indirect modulatory role in critical cellular signaling pathways such as Nrf2 and NF-κB. For researchers and professionals in drug development, understanding these interactions is vital for evaluating the cytoprotective potential of this compound and for designing novel therapeutic strategies that leverage its antioxidant capabilities to protect cellular membranes from oxidative damage. Further research is warranted to fully characterize the direct biophysical effects of this compound on cell membranes and to explore its full therapeutic potential.

References

- 1. Role of Na/Ca exchange and the plasma membrane Ca2+-ATPase in cell function. Conference on Na/Ca Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Implications of variability in cell membrane permeability for design of methods to remove glycerol from frozen-thawed erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetry of membrane fluidity in the lipid bilayer of blood platelets: fluorescence study with diphenylhexatriene and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Innovation in this compound production: the use of membrane-reactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid fluidity and membrane protein monitoring using 1,6-diphenyl-1,3,5-hexatriene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycerol permeability of human fetal and adult erythrocytes and of a model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 11. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. strategian.com [strategian.com]

- 13. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Is Nuclear Factor Erythroid 2-Related Factor 2 a Target for the Intervention of Cytokine Storms? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of Nuclear Factor Erythroid 2-Related Factor-2 by Oxylipin from Mangifera indica Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differential Modulation of NF-κB in Neurons and Astrocytes Underlies Neuroprotection and Antigliosis Activity of Natural Antioxidant Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [Activity of membrane-bound protein kinase C and ATPase in erythrocytes in diabetic angiopathy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Plasma Membrane Ca2+ ATPase and the Plasma Membrane Sodium Calcium Exchanger Cooperate in the Regulation of Cell Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 22. utoledo.edu [utoledo.edu]

- 23. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Sodium Erythorbate on Enzyme Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium erythorbate, a stereoisomer of sodium ascorbate, is a widely utilized antioxidant in the food and pharmaceutical industries. Its primary function lies in its ability to inhibit oxidative processes, a characteristic that extends to its interaction with various enzyme systems. This technical guide provides an in-depth analysis of the effects of this compound on enzyme kinetics, with a particular focus on its inhibitory actions. The document summarizes the known mechanisms of inhibition, identifies key enzyme targets, and presents detailed experimental protocols for quantifying these effects. Furthermore, this guide illustrates the relevant biochemical pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Introduction

This compound (C₆H₇NaO₆) is the sodium salt of erythorbic acid and is structurally related to vitamin C.[1] Its utility as a food additive (E316) stems from its capacity to prevent spoilage by acting as an antioxidant and a reducing agent.[1][2] In the context of enzyme kinetics, this compound is primarily recognized for its role as an inhibitor, particularly of enzymes involved in oxidative reactions such as enzymatic browning.[3] Understanding the kinetic parameters of this inhibition is crucial for optimizing its application in various industrial processes and for assessing its potential in therapeutic contexts.

Mechanism of Action of this compound in Enzyme Inhibition

The primary mechanism by which this compound inhibits enzyme activity is through its potent antioxidant properties. It functions as an oxygen scavenger and a reducing agent, thereby interfering with enzymatic reactions that require oxygen or involve oxidative processes.[2][3]

-

Oxygen Scavenging: Many oxidoreductase enzymes, such as polyphenol oxidase (PPO), utilize molecular oxygen as a co-substrate. This compound readily reacts with and removes available oxygen from the system, thereby limiting the rate of the enzymatic reaction.[3]

-

Reducing Agent: this compound can reduce oxidized substrates or intermediates, preventing the formation of the final products of an enzymatic reaction. For instance, in the enzymatic browning pathway, it reduces o-quinones back to their precursor diphenols, thus preventing their polymerization into melanin (B1238610) pigments.[2][4]

Key Enzymes Affected by this compound

This compound has been shown to inhibit a range of enzymes, primarily oxidases. The most well-documented interactions are with enzymes responsible for food spoilage.

Polyphenol Oxidase (PPO)

Polyphenol oxidase (also known as tyrosinase) is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds, leading to the formation of brown pigments in fruits and vegetables.[3] this compound is a highly effective inhibitor of PPO.[3][5] Its inhibitory action is primarily due to its ability to reduce the o-quinones produced by PPO back to the original diphenolic compounds, as well as by scavenging the oxygen required for the enzymatic reaction.[2][4]

Peroxidase (POD)

Peroxidases are enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide. In plants, they are implicated in browning reactions. This compound can inhibit POD activity, contributing to its effectiveness as an anti-browning agent.[5]

Lipases

Some evidence suggests that this compound can inhibit lipid oxidation.[6] This implies a potential inhibitory effect on lipases, which are enzymes that catalyze the hydrolysis of fats. However, detailed kinetic studies on the direct inhibition of lipases by this compound are not extensively documented in the available literature.

Quantitative Data on Enzyme Inhibition

While the inhibitory effects of this compound on enzymes like PPO and POD are well-established qualitatively, specific quantitative kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are not widely reported in publicly available literature. Such data is essential for a precise understanding of the inhibitor's potency and mechanism. The tables below summarize the qualitative effects and provide a framework for the type of quantitative data that should be determined experimentally.

Table 1: Qualitative Effects of this compound on Enzyme Activity

| Enzyme Target | Observed Effect | Primary Mechanism of Action |

| Polyphenol Oxidase (PPO) | Strong Inhibition | Oxygen Scavenging, Reduction of o-quinones |

| Peroxidase (POD) | Inhibition | Antioxidant/Reducing Agent |

| Lipase (B570770) | Inhibition of Lipid Oxidation | Antioxidant/Reducing Agent |

Table 2: Framework for Quantitative Kinetic Parameters (Hypothetical Data)

| Enzyme | Substrate | This compound Conc. (mM) | Vmax (U/mg) | Km (mM) | Ki (mM) | IC50 (mM) | Inhibition Type |

| PPO | Catechol | 0 | Value | Value | - | - | - |

| X | Value | Value | Value | Value | To be determined | ||

| POD | Guaiacol (B22219) | 0 | Value | Value | - | - | - |

| Y | Value | Value | Value | Value | To be determined | ||

| Lipase | p-Nitrophenyl palmitate | 0 | Value | Value | - | - | - |

| Z | Value | Value | Value | Value | To be determined |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the kinetic parameters of enzyme inhibition by this compound.

Polyphenol Oxidase (PPO) Inhibition Assay

This protocol describes a spectrophotometric method to determine the kinetics of PPO inhibition by this compound using catechol as a substrate.

Materials:

-

Mushroom Polyphenol Oxidase (Tyrosinase)

-

Catechol solution (substrate)

-

Sodium phosphate (B84403) buffer (pH 6.5)

-

This compound solutions of varying concentrations

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer and a specific concentration of catechol.

-

Add a known concentration of this compound solution to the reaction mixture. A control reaction should be prepared without the inhibitor.

-

Initiate the reaction by adding the PPO enzyme solution.

-

Immediately measure the change in absorbance at 420 nm over time using a spectrophotometer. The formation of o-quinone results in an increase in absorbance.[7][8]

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Repeat the experiment with varying concentrations of both the substrate (catechol) and the inhibitor (this compound).

-

Determine the kinetic parameters (Vmax, Km, Ki, and IC50) by plotting the data using Lineweaver-Burk or Michaelis-Menten plots.[9]

Peroxidase (POD) Inhibition Assay

This protocol outlines a spectrophotometric method to assess the inhibition of peroxidase by this compound using guaiacol as a substrate.

Materials:

-

Horseradish Peroxidase (HRP)

-

Guaiacol solution (substrate)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 7.0)

-

This compound solutions of varying concentrations

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, guaiacol solution, and hydrogen peroxide.

-

Add a specific concentration of this compound solution to the mixture. A control reaction is prepared without the inhibitor.

-

Start the reaction by adding the HRP enzyme solution.

-

Monitor the formation of tetraguaiacol by measuring the increase in absorbance at 470 nm over time.

-

Calculate the initial reaction velocity (V₀).

-

Repeat the assay with different concentrations of substrate and inhibitor.

-

Analyze the data using kinetic plots to determine Vmax, Km, Ki, and IC50.

Lipase Inhibition Assay

This protocol describes a colorimetric method for determining the inhibition of lipase activity by this compound using p-nitrophenyl palmitate (pNPP) as a substrate.

Materials:

-

Porcine Pancreatic Lipase

-

p-Nitrophenyl palmitate (pNPP) solution (substrate)

-

Reaction buffer (e.g., 50 mM sodium phosphate, 5 mM sodium deoxycholate, 10% isopropanol, pH 8.0)[10]

-

This compound solutions of varying concentrations

-

Microplate reader or spectrophotometer

Procedure:

-

Dispense the reaction buffer into the wells of a 96-well plate.

-

Add the pNPP substrate solution to each well.

-

Add varying concentrations of this compound to the respective wells. Control wells should not contain the inhibitor.

-

Initiate the reaction by adding the lipase enzyme solution.

-

Measure the absorbance at 410 nm at regular intervals to monitor the release of p-nitrophenol.[10]

-

Calculate the initial reaction velocity (V₀) for each concentration of inhibitor and substrate.

-

Determine the kinetic parameters (Vmax, Km, Ki, and IC50) through graphical analysis of the kinetic data.[10]

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows relevant to the study of this compound's effect on enzyme kinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. foodadditives.net [foodadditives.net]

- 3. finetechitg.com [finetechitg.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. News - What is this compound? What would the effect of it on meat? [huayancollagen.com]

- 7. Characterization of Polyphenol Oxidase (PPO) from Blackberry Thorny Wild Rubus Fruticosus and its Inhibition using Natural Extracts [foodandnutritionjournal.org]

- 8. Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria [frontiersin.org]

- 10. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Sodium Erythorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium erythorbate (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid.[1][2] It is widely utilized in the food industry as a synthetic antioxidant, preservative, and curing accelerator, identified by the E number E316.[3][4][5] In its dry, crystalline form, this compound is stable and nonreactive.[3][4] However, when dissolved in water, it readily reacts with atmospheric oxygen and other oxidizing agents, making it a highly effective antioxidant.[3][6][7] Its primary applications are in preserving the color and flavor of processed meats, poultry, beverages, and other food products.[3][5][8] This guide provides an in-depth analysis of its physical and chemical properties under various conditions, complete with experimental protocols and mechanistic diagrams.

Physical Properties

This compound is a white to slightly yellow, odorless, crystalline powder or granule with a slightly salty taste.[6][9] It is stable in its dry state but deteriorates in solution when exposed to air, light, heat, or trace metals.[4][6][10]

Table 1: Summary of Physical Properties

| Property | Value | References |

| Molecular Formula | C₆H₇NaO₆ (anhydrous), C₆H₇O₆Na · H₂O (monohydrate) | [3][9][11] |

| Molar Mass | 198.11 g/mol (anhydrous), 216.13 g/mol (monohydrate) | [3][11][12] |

| Appearance | White to slightly yellow crystalline powder or granules | [4][6][9] |

| Odor | Almost odorless | [6][12] |

| Melting Point | 168-170 °C (decomposes), >200 °C (decomposes) | [3][6][9] |